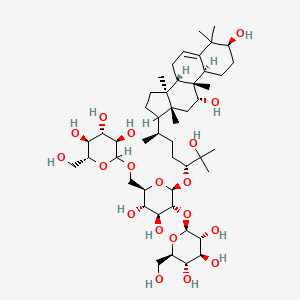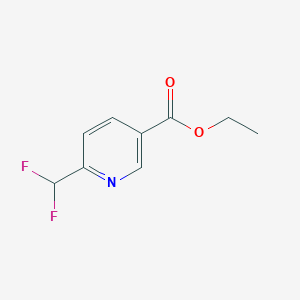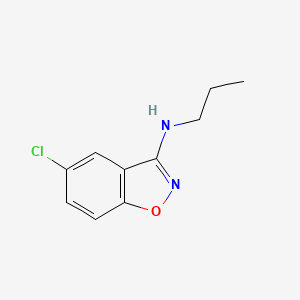![molecular formula C27H44O B1436303 Vitamin-D3-[2H3] solution 1mg/mL in ethanol CAS No. 80666-48-4](/img/structure/B1436303.png)
Vitamin-D3-[2H3] solution 1mg/mL in ethanol
Vue d'ensemble
Description
Vitamin D3, also known as cholecalciferol, is a form of vitamin D produced naturally by the skin when exposed to ultraviolet light . It is also manufactured industrially to fortify foods or for use in vitamin supplements . This particular solution has a concentration of 1mg/mL in ethanol .
Synthesis Analysis
Vitamin D3 is synthesized from 7-dehydrocholesterol, a derivative of cholesterol . A stock solution of Vitamin D3 can be prepared by dissolving an exact amount of oil containing Vitamin D3 in a measured volume of ethanol .Molecular Structure Analysis
The empirical formula of Vitamin D3 is C27H44O . The molecular weight is 384.64 .Chemical Reactions Analysis
Vitamin D3 undergoes various chemical reactions. For instance, it is subjected to ethanolic protein precipitation and liquid-liquid extraction . The rate of acid hydrolysis is very rapid and results in complete degradation of Vitamin D3 within 1 hour .Physical and Chemical Properties Analysis
Vitamin D3 in ethanol is a liquid and its vapour is highly flammable . It poses a severe fire hazard when exposed to heat, flame, and/or oxidisers . On combustion, it may emit toxic fumes of carbon monoxide (CO) .Applications De Recherche Scientifique
Complex Formation with Metals
Vitamin D3 complexes with various metals have been identified in water-ethanol medium. Studies show the formation of stable complexes with metals such as cobalt (II), nickel (II), copper (II), manganese(II), iron(II/III), and zinc(II). The stability constants of these complexes were determined using potentiometric methods, indicating their potential applications in biochemistry and nutrition science (Mercê et al., 1998); (Mercê et al., 1999).
Neuroprotective Effects
Vitamin D3 has demonstrated neuroprotective effects against apoptosis induced by ethanol in rat hippocampus cells, particularly in the CA1 pyramidal cells. This suggests its role in mitigating neurotoxic effects and oxidative stress (Sari, 2015).
Vitamin D3 Detection Techniques
Innovative techniques for vitamin D3 detection have been developed, such as the use of Er-doped TiO2 nanowire-based UV photodetectors. This method provides a simpler, faster, and more cost-effective alternative for vitamin D3 measurement in various applications, including medical diagnostics and food science (Dhar Dwivedi et al., 2020).
Vitamin D3 and Insulin Secretion
Research has demonstrated the impact of 1,25 Dihydroxyvitamin D3 on insulin secretion, indicating a possible genomic action on B-cell function. This could have significant implications for understanding the role of vitamin D3 in metabolic processes and diabetes (Clark et al., 1981).
Vitamin D3 and Ethanol Interaction
Studies have explored the interactions between vitamin D3 and ethanol, particularly in the context of pulmonary cells. Ethanol's effect on vitamin D metabolism and pulmonary defense mechanisms, including the inhibition of antimicrobial peptide cathelicidin, has been investigated, providing insights into alcohol's impact on vitamin D pathways and immune functions (Ogunsakin et al., 2019).
Coordination with Calcium and Cadmium
The coordination of vitamin D3 with calcium(II) and cadmium(II) in solution has been studied, offering insights into the inter-promoting or inter-restraining absorption of these metals and vitamin D3 in organisms. This could have implications in areas like nutritional biochemistry and toxicology (Qitao et al., 1989).
Encapsulation for Enhanced Bioavailability
Research on encapsulating vitamin D3 in gum arabic to enhance its bioavailability and stability for beverage applications indicates potential for improved nutritional benefits and wider application in food technology (Lamsen et al., 2020).
Transdermal Delivery
The development of film-forming solutions for transdermal delivery of vitamin D3 showcases an alternative to oral and injectable forms, which could have significant implications for pharmaceutical delivery systems (Kittaneh et al., 2022).
Mécanisme D'action
Target of Action
Vitamin D3-d3, also known as Cholecalciferol, primarily targets the Vitamin D Receptor (VDR) . This receptor is found in nearly every cell in the body . The presence of VDR in immune cells, including monocytes and stimulated macrophages, natural killer cells, and activated B and T cells, suggests a role in cell proliferation and differentiation .
Mode of Action
Vitamin D3-d3 interacts with its targets to bring about various physiological changes. It activates key peptides in the immune system that help defend against environmental threats . This peptide activity influences immune cell activity, promoting strong immune responses .
Biochemical Pathways
The biochemical pathways of Vitamin D3-d3 involve several steps. Initially, 7-dehydrocholesterol in the skin is converted to Vitamin D3-d3 via UV-B radiation . Vitamin D3-d3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and subsequently in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . These processes are crucial for maintaining calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Pharmacokinetics
The pharmacokinetics of Vitamin D3-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Vitamin D3-d3 is absorbed and transported to the liver, where it is metabolized to 25-hydroxyvitamin D3 . The rate of rise in serum 25-hydroxyvitamin D3 concentration is slightly slower in pregnant women . Overall, the average 25-hydroxyvitamin D3 concentration is 19 nmol/L above baseline during the first month .
Result of Action
The action of Vitamin D3-d3 results in a variety of physiological effects. It plays a crucial role in maintaining calcium homeostasis and metabolism . It also influences a wide range of physiological processes from bone health to immune function . Moreover, it controls hemovascular homeostasis—the endothelium of the vascular wall, a complex of immunological reactions, coagulation and rheological properties of blood, systemic hemodynamics, etc .
Action Environment
The action of Vitamin D3-d3 is influenced by environmental factors. For instance, its synthesis in the skin is dependent on exposure to ultraviolet (UV) radiation, particularly UVB . Additionally, the efficiency of supplementation with this highly hydrophobic compound depends predominantly on the formulation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Vitamin-D3-[2H3] solution 1mg/mL in ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is 25-hydroxylase, which converts vitamin D3 into 25-hydroxyvitamin D3 in the liver. This conversion is essential for the subsequent activation of vitamin D3 into its hormonally active form, calcitriol. This compound also interacts with vitamin D-binding protein, which transports it in the bloodstream to various target tissues .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a significant role in regulating cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the expression of genes involved in calcium and phosphate homeostasis, which are critical for bone health. Additionally, this compound affects immune cells by enhancing the expression of antimicrobial peptides, thereby boosting the immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to the active form, calcitriol, which binds to the vitamin D receptor (VDR). This binding initiates a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex that regulates the expression of target genes. This compound also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to light or higher temperatures. Long-term effects observed in in vitro and in vivo studies include sustained modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates calcium and phosphate homeostasis without causing adverse effects. At high doses, it can lead to hypercalcemia and other toxic effects. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is hydroxylated in the liver by 25-hydroxylase to form 25-hydroxyvitamin D3, which is further hydroxylated in the kidneys by 1α-hydroxylase to produce the active form, calcitriol. This active form interacts with various enzymes and cofactors to regulate calcium and phosphate metabolism. This compound also affects metabolic flux and metabolite levels by modulating the expression of genes involved in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues by binding to vitamin D-binding protein. This binding facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, this compound can be localized to specific compartments, such as the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it binds to the vitamin D receptor and regulates gene expression. Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, this compound may be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-GLSUUORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80666-48-4 | |
| Record name | 80666-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)

![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)
